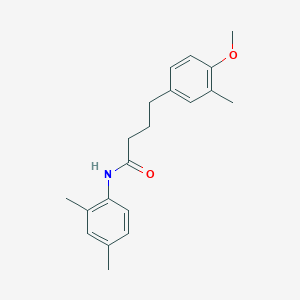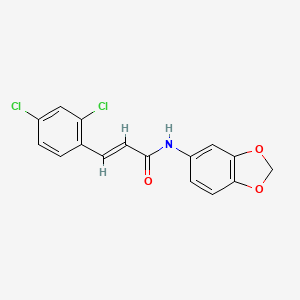![molecular formula C19H21ClN2O2 B5706736 N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide is a synthetic compound that belongs to the class of benzamides. It is commonly known as BCAA, which stands for 4-chloro-N-(2-isobutylphenyl)-3-(trifluoromethyl)benzamide. This compound has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and immunology.
Wirkmechanismus
The exact mechanism of action of N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. In neurons, it enhances synaptic plasticity and improves cognitive function by modulating the activity of neurotransmitters and ion channels. In immune cells, it reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high levels of purity. It has been extensively studied for its potential therapeutic applications in various fields of scientific research, making it a valuable tool for investigating the underlying mechanisms of disease. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide. In cancer research, it could be further studied for its potential as a chemotherapeutic agent and its ability to synergize with other anti-cancer drugs. In neurobiology, it could be investigated for its potential as a treatment for neurodegenerative diseases and its ability to enhance cognitive function in healthy individuals. In immunology, it could be studied for its potential as an anti-inflammatory agent and its ability to modulate the immune response in autoimmune diseases. Overall, N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has great potential for further research and development in various fields of scientific research.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide involves a series of chemical reactions that typically start with the condensation of 4-chloroaniline and 4-chlorobenzoyl chloride. The resulting intermediate is then subjected to further reactions with tert-butylamine and trifluoroacetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. In neurobiology, it has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In immunology, it has been shown to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[[2-(4-chlorophenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-19(2,3)22-18(24)14-6-10-16(11-7-14)21-17(23)12-13-4-8-15(20)9-5-13/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVKDWRBYMUEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)


![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)
![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)

![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)
